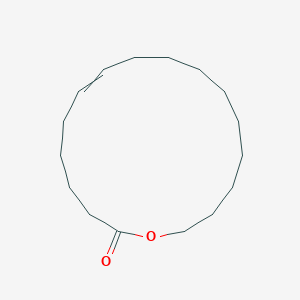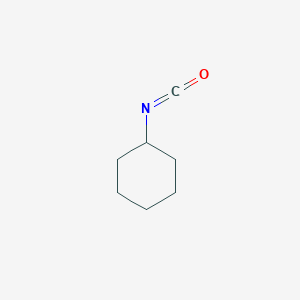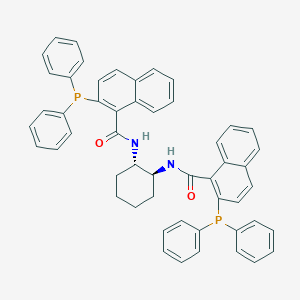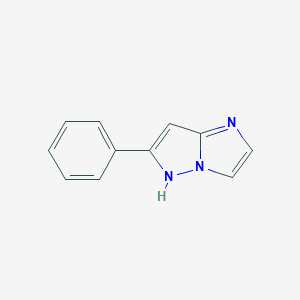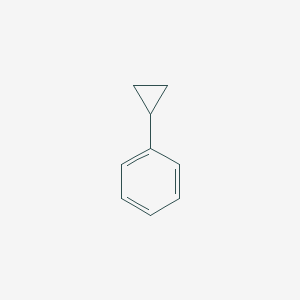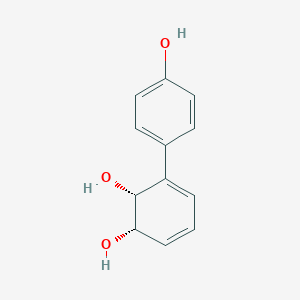
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI), commonly known as cis-resveratrol, is a natural polyphenol compound found in various plants including grapes, berries, and peanuts. It has been shown to possess a range of biological activities and has been extensively studied for its potential therapeutic applications.
作用機序
Cis-resveratrol exerts its biological effects through various mechanisms, including the modulation of cell signaling pathways and the regulation of gene expression. It has been shown to activate the sirtuin family of proteins, which are involved in various cellular processes including DNA repair, apoptosis, and metabolism. Cis-resveratrol also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.
生化学的および生理学的効果
Cis-resveratrol has been shown to possess a range of biochemical and physiological effects, including its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Cis-resveratrol has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which play a key role in the inflammatory response.
実験室実験の利点と制限
Cis-resveratrol has several advantages for lab experiments, including its availability and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, cis-resveratrol has some limitations for lab experiments, including its low solubility in water and its potential for degradation under certain conditions.
将来の方向性
There are several future directions for research on cis-resveratrol, including its potential applications in the treatment of various diseases. Further studies are needed to elucidate the mechanisms of action of cis-resveratrol and to identify potential targets for therapeutic intervention. Additionally, studies are needed to optimize the synthesis and formulation of cis-resveratrol for clinical use.
合成法
Cis-resveratrol can be synthesized by various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of starting materials such as p-hydroxybenzaldehyde and malonic acid, which are then subjected to various chemical reactions to obtain the final product. Microbial fermentation involves the use of microorganisms such as yeast and bacteria to produce cis-resveratrol from precursor molecules.
科学的研究の応用
Cis-resveratrol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Cis-resveratrol has also been shown to possess neuroprotective properties and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
134553-41-6 |
|---|---|
製品名 |
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI) |
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC名 |
(1S,2R)-3-(4-hydroxyphenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H12O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,11-15H/t11-,12+/m0/s1 |
InChIキー |
MSPJZSQXMYYROA-NWDGAFQWSA-N |
異性体SMILES |
C1=C[C@@H]([C@@H](C(=C1)C2=CC=C(C=C2)O)O)O |
SMILES |
C1=CC(C(C(=C1)C2=CC=C(C=C2)O)O)O |
正規SMILES |
C1=CC(C(C(=C1)C2=CC=C(C=C2)O)O)O |
同義語 |
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



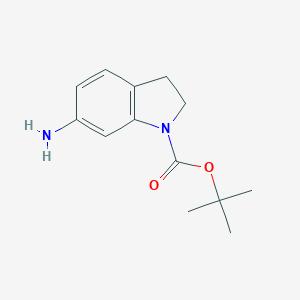
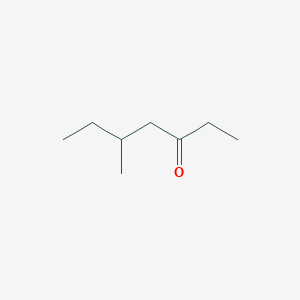
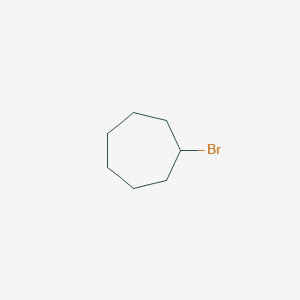
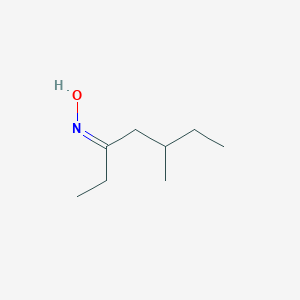
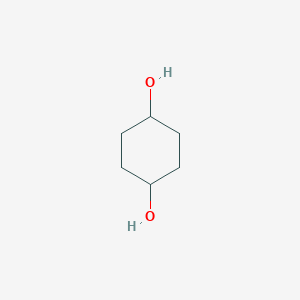
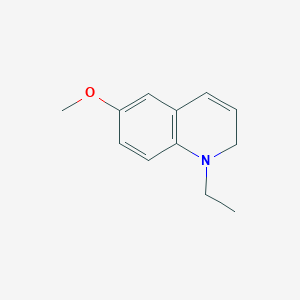
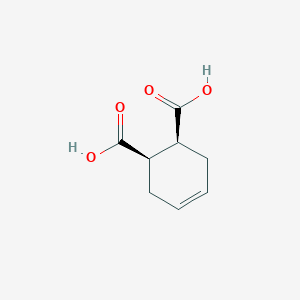
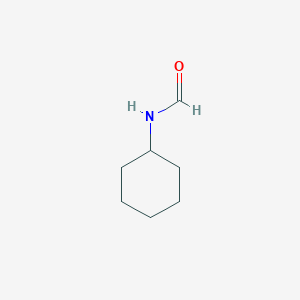
![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)
